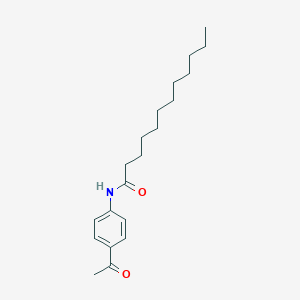
N-(4-acetylphenyl)dodecanamide
Description
N-(4-Acetylphenyl)dodecanamide is an amide derivative characterized by a dodecanoyl (12-carbon) chain linked via an amide bond to a 4-acetylphenyl group. This compound is synthesized through chloroacetylation of 4-aminoacetophenone, followed by substitution reactions with thiocarbamoyl or other nucleophilic reagents . Its structure combines hydrophobic (dodecanoyl) and aromatic (4-acetylphenyl) moieties, making it a versatile intermediate in medicinal and organic chemistry. Notably, it serves as a precursor for sulfonamide chalcones and thiophene carboxamide derivatives, which exhibit antitubercular and antioxidant activities .
Properties
CAS No. |
355370-54-6 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)dodecanamide |
InChI |
InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-19-15-13-18(14-16-19)17(2)22/h13-16H,3-12H2,1-2H3,(H,21,23) |
InChI Key |
JGAGRIVIJXJPIG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Chain Length Variants
N-(4-Acetylphenyl)hexadecanamide
- Structure : Features a 16-carbon chain instead of 12.
- Properties: Increased hydrophobicity due to the longer alkyl chain may enhance lipid membrane permeability.
Functional Group Modifications
N4-Lauroylsulfacetamide
- Structure: N-[4-[(acetylamino)sulfonyl]phenyl]dodecanamide (CAS: Not provided).
- Comparison: Incorporates a sulfonamide group (-SO₂NH-) adjacent to the acetyl moiety. Reported in antitubercular research, it highlights how sulfonamide substitution broadens therapeutic applications compared to the parent amide .
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
- Structure : Adds a 4-methoxybenzenesulfonamide group.
- Activity : Demonstrates antioxidant and antibacterial properties, attributed to the electron-donating methoxy group and sulfonamide functionality. This contrasts with N-(4-acetylphenyl)dodecanamide, which lacks direct sulfonamide-mediated bioactivity .
Complex Structural Derivatives
N-(4-Acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₂₀H₃₁NO₂ | 333.47 | Amide, acetylphenyl |
| Lauramide MEA | C₁₄H₂₉NO₂ | 243.39 | Amide, hydroxyethyl |
| N4-Lauroylsulfacetamide | C₂₀H₃₂N₂O₄S | 396.55 | Sulfonamide, amide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


